molecular formula C11H10ClN3O B1603430 4-(Benzyloxy)-6-chloropyrimidin-2-amine CAS No. 210992-85-1

4-(Benzyloxy)-6-chloropyrimidin-2-amine

Cat. No. B1603430
Key on ui cas rn: 210992-85-1
M. Wt: 235.67 g/mol
InChI Key: LFDDHABRCWHVEF-UHFFFAOYSA-N
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Patent
US06169086A

Procedure details

To 30 ml of a THF solution of 1.35 ml of benzyl alcohol cooled to 0° C. was added 480 mg of sodium hydride (60% oil dispersion) in a nitrogen atmosphere. After the mixture was stirred at the same temperature for 25 minutes, 1.64 g of 2-amino-4,6-dichloropyrimidine was added thereto, followed by stirring at room temperature for 15 hours. The reaction mixture was concentrated to dryness, and 100 ml of water was added to the residue. The precipitate was collected by filtration to obtain 2.36 g of 2-amino-4-benzyloxy-6-chloropyrimidine as white powder. To the powder was added 30 ml of ethanol, and 3.11 ml of hydrazine monohydrate and 1.38 g of potassium carbonate were added thereto, followed by heat-refluxing for 21 hours. After cooling to room temperature, the reaction mixture was concentrated. Water was added to the residue, and the precipitate was collected by filtration to give 1.95 g of white powder. To the powder were added 30 ml of ethanol and then 1.57 g of ethyl ethoxymethyleneacetoacetate, and the mixture was stirred at room temperature for 1 hour and then refluxed for 5 hours. The reaction mixture was cooled to room temperature, and the solvent was removed by evaporation. The residue was purified by silica gel column chromatography using hexane-ethyl acetate (1:1 by volume) as a developing solvent. The fraction containing the desired compound was concentrated to give 1.72 g of the title compound.
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step Two
Quantity
1.35 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Na+].[NH2:11][C:12]1[N:17]=[C:16](Cl)[CH:15]=[C:14]([Cl:19])[N:13]=1>C1COCC1>[NH2:11][C:12]1[N:17]=[C:16]([O:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:15]=[C:14]([Cl:19])[N:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
480 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
1.64 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)Cl
Step Three
Name
Quantity
1.35 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
After the mixture was stirred at the same temperature for 25 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring at room temperature for 15 hours
Duration
15 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to dryness, and 100 ml of water
ADDITION
Type
ADDITION
Details
was added to the residue
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
NC1=NC(=CC(=N1)OCC1=CC=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.36 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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